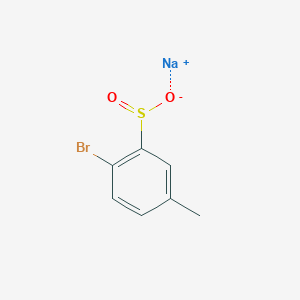
Sodium 2-bromo-5-methylbenzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 2-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a sodium salt of 2-bromo-5-methylbenzenesulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-5-methylbenzenesulfinate typically involves the sulfonylation of 2-bromo-5-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromo-5-methylbenzenesulfinic acid+NaOH→Sodium 2-bromo-5-methylbenzenesulfinate+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2-bromo-5-methylbenzenesulfinate involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants.
化学反応の分析
Types of Reactions: Sodium 2-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: 2-bromo-5-methylbenzenesulfonic acid.
Reduction: 2-bromo-5-methylbenzenesulfide.
Substitution: Various substituted benzenesulfinates depending on the nucleophile used.
科学的研究の応用
Sodium 2-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of sodium 2-bromo-5-methylbenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of carbon-sulfur bonds. The molecular targets and pathways involved include:
Enzymatic Reactions: It can act as a substrate for enzymes that catalyze sulfonylation reactions.
Chemical Pathways: It participates in nucleophilic substitution and addition reactions, forming stable sulfonylated products.
類似化合物との比較
Sodium 2-bromo-5-methylbenzene-1-sulfinate can be compared with other sodium sulfinates such as:
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in sodium 2-bromo-5-methylbenzenesulfinate makes it more reactive in nucleophilic substitution reactions compared to other sodium sulfinates.
- Methyl Group: The methyl group enhances its solubility and reactivity in organic solvents.
特性
分子式 |
C7H6BrNaO2S |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
sodium;2-bromo-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChIキー |
OOTLTARXXUZQDC-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













